SUVN-911 HCl

Catalog No.
S544262
CAS No.
1975171-03-9
M.F
C11H14Cl2N2O
M. Wt
261.146
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SUVN-911 HCl

CAS Number

1975171-03-9

Product Name

SUVN-911 HCl

IUPAC Name

(1R,3S,5R)-3-(((6-chloropyridin-3-yl)oxy)methyl)-2-azabicyclo[3.1.0]hexane hydrochloride

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.146

InChI

InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1

InChI Key

VZIQKVIAFWXNFL-ANYFZDTESA-N

SMILES

ClC1=CC=C(OC[C@H]2N[C@]3([H])C[C@]3([H])C2)C=N1.[H]Cl

solubility

Soluble in DMSO

Synonyms

SUVN-911; SUVN 911; SUVN911; SUVN-911 HCl; SUVN-911 hydrochloride;

The exact mass of the compound SUVN-911 HCl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SUVN-911 HCl (Ropanicant hydrochloride) is a highly potent, orally bioavailable, and brain-penetrant antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR). Procured primarily as a stable hydrochloride salt to ensure high aqueous solubility and predictable pharmacokinetic performance, this compound serves as a critical reference material in neuropharmacological research [1]. Unlike earlier generations of nAChR modulators, SUVN-911 HCl was specifically engineered to eliminate off-target binding at ganglionic receptors, making it a foundational tool for isolating α4β2-mediated neurochemical pathways—such as serotonin and brain-derived neurotrophic factor (BDNF) upregulation—without systemic autonomic interference [2].

Substituting SUVN-911 HCl with older, broader-spectrum nAChR antagonists—such as mecamylamine or its enantiomer TC-5214—fundamentally compromises experimental integrity in in vivo models. TC-5214 and mecamylamine lack sufficient subtype selectivity, heavily antagonizing the ganglionic α3β4 receptor, which triggers severe cardiovascular and gastrointestinal confounding effects during behavioral assays [1]. Furthermore, utilizing the unformulated free base of SUVN-911 instead of the validated HCl salt introduces significant variability in aqueous solubility, oral absorption, and central nervous system (CNS) penetrance [2]. For procurement teams supporting IND-enabling or advanced preclinical behavioral studies, the HCl salt is mandatory to achieve the reproducible pharmacokinetic exposures and strict motor-cognitive safety margins required for reliable data [1].

Subtype Selectivity: Isolation of α4β2 vs. Ganglionic α3β4

The primary driver for selecting SUVN-911 HCl over legacy antagonists is its extreme selectivity profile. In radioligand displacement assays, SUVN-911 HCl demonstrates a Ki of 1.5 nM for the target α4β2 receptor, while maintaining a binding affinity of >10,000 nM for the ganglionic α3β4 receptor [1]. This >6600-fold selectivity ratio starkly contrasts with TC-5214, which exhibits significant α3β4 crossover and failed in Phase 3 trials due to non-selectivity [1].

Evidence DimensionReceptor binding affinity (Ki) and subtype selectivity ratio
Target Compound DataKi = 1.5 nM (α4β2); >10,000 nM (α3β4)
Comparator Or BaselineTC-5214 / Mecamylamine (Non-selective, high α3β4 affinity)
Quantified Difference>6600-fold selectivity for α4β2 over α3β4 for SUVN-911 HCl, eliminating ganglionic interference.
Conditions[3H]-cytisine displacement assay in cloned human receptors stably expressed in CHO-K1 cells.

Eliminates the cardiovascular and gastrointestinal side effects inherent to non-selective nAChR antagonists, ensuring clean behavioral data.

Pharmacokinetic Reliability and CNS Exposure via HCl Salt

The selection of the hydrochloride salt form (CAS 1975171-03-9) over the free base is critical for achieving reproducible systemic and CNS exposure. When administered orally to Wistar rats at 3 mg/kg, SUVN-911 HCl achieves a robust Area Under the Curve (AUC) of 3507 ng*h/mL and a highly stable half-life (T1/2) of 3.34 hours [1]. This optimized salt formulation overcomes the poor solubility and erratic absorption profiles typical of unoptimized pyridine-based free bases [1].

Evidence DimensionOral pharmacokinetic exposure (AUC) and half-life
Target Compound DataAUC = 3507 ng*h/mL; T1/2 = 3.34 hours
Comparator Or BaselineUnoptimized free base precursors (Erratic absorption, lower aqueous solubility)
Quantified DifferenceThe HCl salt guarantees high, reproducible oral exposure (>3500 ng*h/mL) and sustained brain penetration compared to the free base.
Conditions3 mg/kg oral (p.o.) administration in Wistar rat models.

Ensures consistent dosing and reliable brain penetrance for chronic in vivo studies without requiring complex, solvent-heavy formulations.

Efficacy-to-Motor Impairment Separation in Behavioral Models

A major procurement failure in neuropharmacology is selecting compounds that suppress motor function at therapeutic doses, confounding depression or cognition models. SUVN-911 HCl exhibits potent antidepressant-like activity at 1.0–10.0 mg/kg p.o. without causing any statistically significant reduction in locomotor activity, even at doses several folds higher than the efficacy threshold [1]. In contrast, first-generation antagonists like mecamylamine induce profound motor and cognitive dulling at behaviorally active doses [2].

Evidence DimensionLocomotor impairment at therapeutic doses
Target Compound Data0% locomotor impairment at >10x efficacy dose
Comparator Or BaselineMecamylamine (Significant motor suppression and cognitive dulling)
Quantified DifferenceSUVN-911 HCl provides a vastly superior therapeutic window, fully separating α4β2 antagonism from general CNS depression.
ConditionsForced swim test (FST) and automated locomotor tracking in rodent models.

Allows researchers to definitively attribute behavioral outcomes to target engagement rather than generalized motor toxicity.

Reference Standard for Subtype-Selective nAChR Drug Discovery

Due to its >6600-fold selectivity for α4β2 over α3β4, SUVN-911 HCl is the optimal benchmark comparator for screening novel nicotinic ligands, ensuring new candidates meet stringent off-target safety thresholds [1].

Chronic In Vivo Behavioral Pharmacology

The high aqueous solubility and predictable AUC of the HCl salt make it the preferred choice for long-term oral dosing studies (e.g., chronic mild stress models, DRL-72s assays) where formulation consistency is critical[2].

Neurochemical Pathway Mapping (Serotonin/BDNF)

Because it lacks the ganglionic and motor-suppressive off-target effects of mecamylamine, SUVN-911 HCl is ideal for microdialysis and neurochemical assays isolating the specific role of α4β2 antagonism in upregulating cortical serotonin and BDNF[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
Nirogi R, Mohammed AR, Shinde AK, et al. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911): A Novel, Potent, Selective and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression [published online ahead of print, 2020 Feb 6]. J Med Chem. 2020;10.1021/acs.jmedchem.9b00790. doi:10.1021/acs.jmedchem.9b00790

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